molecular formula C40H44O13 B593543 Shizukaol B CAS No. 142279-40-1

Shizukaol B

Cat. No. B593543
CAS RN: 142279-40-1
M. Wt: 732.779
InChI Key: NCEFZVURTXZBJM-QSDRZCANSA-N
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Description

Shizukaol B is a natural product that has been shown to inhibit the proliferation of human HL-60 cells . It also has an inhibitory effect on the production of inflammatory cytokines in vitro . It exhibits anti-inflammatory effects that suppress the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), production of nitric oxide (NO), tumor necrosis factor-α (TNF-α), and interleukin-1β (IL-1β) in LPS-stimulated BV2 microglia .


Synthesis Analysis

Asymmetric syntheses of lindenane sesquiterpenoid [4 + 2] head-to-back dimers, namely sarbracholide and shizukaol B, are presented. In this synthesis, an MTBD-mediated one-pot Z-type elimination/lactonization was performed to install an α,β-unsaturated lactone, while a biomimetic [4 + 2] dimerization between a triene and dienophile was carried out to establish the dimers .


Molecular Structure Analysis

Shizukaol B has a molecular formula of C40H44O13 . More detailed structural information can be found in the referenced sources .


Chemical Reactions Analysis

In research on naturally occurring sesquiterpenes, it was discovered that shizukaol-type dimers can be converted into peroxidized chlorahololide-type dimers . This potential change was discovered after simulations of the changes in corresponding shizukaols showed that three peroxide products were generated .


Physical And Chemical Properties Analysis

Shizukaol B has a molecular weight of 732.77 and a molecular formula of C40H44O13 . It is a powder in physical form .

Scientific Research Applications

  • Anti-inflammatory Properties : Shizukaol B exhibits significant anti-inflammatory effects, particularly in microglial cells. It suppresses the expression of inflammatory markers like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), and reduces the production of nitric oxide, tumor necrosis factor-α, and interleukin-1β in lipopolysaccharide (LPS)-stimulated BV2 microglia. This action is partly due to modulation of the JNK-AP-1 signaling pathway (Pan et al., 2017).

  • Antifungal Activity : Shizukaol B has shown potent antifungal activities against various plant pathogenic fungi and protective activities against diseases like wheat leaf rust and tomato late blight (Kang et al., 2017).

  • Anti-cancer Effects : Studies indicate that Shizukaol B can repress the growth of human liver cancer cells by modulating the Wnt signalling pathway. It induces apoptosis in cancer cells and reduces the expression of β-catenin, a key protein in the Wnt pathway (Tang et al., 2016).

  • Impact on Metabolic Syndrome : Shizukaol B has been studied for its role in metabolic syndrome. It modulates glucose metabolism by activating AMP-activated protein kinase (AMPK), enhancing glucose uptake in muscle cells, and suppressing hepatic gluconeogenesis (Hu et al., 2017).

  • Effect on HIV-1 Replication : It has been demonstrated that Shizukaol B can inhibit HIV-1 reverse transcriptase RNase H, suggesting its potential as a novel inhibitor for HIV-1 replication (Yang et al., 2012).

Mechanism of Action

Shizukaol B has an anti-inflammatory effect against lipopolysaccharide (LPS)-induced activation of BV2 microglial cells. It inhibits iNOS and COX-2, and suppresses NO production, TNF-α, and IL-1β expression . It also inhibits LPS-mediated c-Jun N-terminal kinase 1/2 (JNK) activation, without affecting ERK1/2 or p38 phosphorylation .

Safety and Hazards

When handling Shizukaol B, avoid dust formation, breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Future Directions

The asymmetric syntheses of sarbracholide and shizukaol B present a promising direction for future research . The discovery of the conversion of shizukaol-type dimers into peroxidized chlorahololide-type dimers also opens up new avenues for exploration .

properties

IUPAC Name

methyl 2-(18,30-dihydroxy-14,22,29-trimethyl-3,7,10,15,31-pentaoxo-2,6,11,16-tetraoxanonacyclo[16.15.3.125,29.01,23.04,34.019,21.022,36.026,28.033,37]heptatriaconta-4(34),13,25(37)-trien-32-ylidene)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H44O13/c1-16-8-9-50-27(41)6-7-28(42)51-14-20-22-13-25-37(3,23-12-24(23)39(25,48)15-52-34(16)45)26-11-19-18-10-21(18)38(4)30(19)31(40(22,26)53-36(20)47)29(32(43)33(38)44)17(2)35(46)49-5/h8,18,21,23-26,31,33,44,48H,6-7,9-15H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCEFZVURTXZBJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CCOC(=O)CCC(=O)OCC2=C3CC4C(C5CC5C4(COC1=O)O)(C6C3(C7C8=C(C6)C9CC9C8(C(C(=O)C7=C(C)C(=O)OC)O)C)OC2=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H44O13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

732.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 74400395

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